molecular formula C9H5ClO2 B096176 4-Chloro-2H-1-benzopyran-2-one CAS No. 17831-88-8

4-Chloro-2H-1-benzopyran-2-one

Cat. No. B096176
CAS RN: 17831-88-8
M. Wt: 180.59 g/mol
InChI Key: RKEYJFRSDLEQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2H-1-benzopyran-2-one, also known as 4-chloro-2H-chromen-2-one, is a heterocyclic organic compound with a molecular formula of C9H6ClO. It is a colorless solid that is soluble in most organic solvents. This compound is a versatile synthetic intermediate used in the synthesis of a range of pharmaceuticals and organic compounds. It has been studied for its potential applications in drug design, chemical biology and biochemistry.

Scientific Research Applications

  • Anticancer Potential : 4H-1-Benzopyran-4-one derivatives show promise as potent anticancer drugs. Pyrano[4,3-b]chromones, a category of these derivatives, have demonstrated cytotoxicity against oral squamous cell carcinoma cell lines, indicating potential for developing new anticancer drugs (Nagai et al., 2018).

  • Antimicrobial Activity : Derivatives of benzopyran-2-one, such as those synthesized via condensation of 4-Chloro-2H-1-benzopyran-2-one, have shown significant antimicrobial activity. This includes activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella (Hoti et al., 2014).

  • Synthetic Methodologies : Research has focused on developing novel synthetic methodologies involving this compound. For instance, a study demonstrated the synthesis of a [6,6]pyranothiopyran ring system by sequential Claisen rearrangement and regioselective cyclization, using this compound derivatives (Majumdar et al., 2002).

  • Electrochemical Applications : The electrochemical reduction of compounds like 4-chloro-3-formyl-2H(1)-benzopyran has been studied, revealing insights into the hydrogenolysis of various bonds, which has implications for understanding chemical reactions in ethanolic solutions (Saiganesh et al., 1989).

  • Catalytic Applications : The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility as a catalyst in organic synthesis. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a derivative, has been applied as a catalyst in the synthesis of 4H-pyran and related derivatives (Khazaei et al., 2015).

  • Fluorescent Probes : Flavonols, which include 4H-1-benzopyran-4-one derivatives, have been developed into small-molecule fluorescent probes for diverse sensing applications. These probes are valuable for detecting various biological and environmental factors (Qin et al., 2021).

Safety and Hazards

Safety data sheets for 4-Chloro-2H-1-benzopyran-2-one indicate that it may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Due to problems such as cytotoxicity and drug resistance, many investigations are being conducted to discover and develop effective anticancer drugs. Determination of important structural features around the coumarin core may help researchers to design and develop new analogues with a strong anticancer effect and reduce the potential side effects of existing therapeutics .

properties

IUPAC Name

4-chlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYJFRSDLEQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170457
Record name 4-Chloro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17831-88-8
Record name 4-Chloro-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17831-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17831-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2H-1-benzopyran-2-one
Reactant of Route 2
4-Chloro-2H-1-benzopyran-2-one
Reactant of Route 3
4-Chloro-2H-1-benzopyran-2-one
Reactant of Route 4
4-Chloro-2H-1-benzopyran-2-one
Reactant of Route 5
Reactant of Route 5
4-Chloro-2H-1-benzopyran-2-one
Reactant of Route 6
Reactant of Route 6
4-Chloro-2H-1-benzopyran-2-one

Q & A

Q1: How does the length of the dithiol chain influence the structure of the resulting spirocyclic Meisenheimer complexes?

A1: The research investigates the reaction of 4-chloro-3-nitro-2H-1-benzopyran-2-one with both 1,3-propanedithiol and 1,4-butanedithiol [, ]. The findings indicate that the length of the dithiol chain directly impacts the structure of the resulting spirocyclic Meisenheimer complex. While both dithiols lead to spirocycle formation, the ring size of the spirocycle differs depending on whether 1,3-propanedithiol (forming a smaller ring) or 1,4-butanedithiol (forming a larger ring) is used. This highlights the influence of steric factors on the reaction outcome.

Q2: What can you tell us about the reactivity of these spirocyclic Meisenheimer complexes?

A2: While the provided abstracts do not detail the specific reactivity of the formed spirocyclic Meisenheimer complexes, they emphasize that the research investigates how the chain length of the dithiol impacts the complexes' reactivity [, ]. This suggests that the different ring sizes and steric environments within the formed spirocycles likely lead to variations in their stability and subsequent reactivity with other chemical species. Further investigation into the full publications would be needed to explore the specific reactivity patterns observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.